molecular formula C19H15F3N2O2 B12182585 3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide

Cat. No.: B12182585
M. Wt: 360.3 g/mol
InChI Key: BREJPRPVMRQDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide is a propanamide derivative featuring a 3-acetyl-substituted indole moiety linked to a 3,4,5-trifluorophenyl group via an amide bond. This compound’s structural uniqueness lies in its electron-withdrawing trifluorophenyl group and the acetylated indole system, which may enhance lipophilicity and influence intermolecular interactions in biological systems.

Properties

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C19H15F3N2O2/c1-11(25)14-10-24(17-5-3-2-4-13(14)17)7-6-18(26)23-12-8-15(20)19(22)16(21)9-12/h2-5,8-10H,6-7H2,1H3,(H,23,26)

InChI Key

BREJPRPVMRQDQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Biological Activity

3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), based on diverse research findings.

Chemical Structure and Properties

The compound features an indole moiety substituted with an acetyl group and a trifluorophenyl group, which are known to influence its biological activity. The molecular formula is C15H14F3N2OC_{15}H_{14}F_{3}N_{2}O with a molecular weight of 320.28 g/mol.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. A study involving various indole compounds demonstrated that those with similar structural features to 3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide showed effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the minimal inhibitory concentration (MIC) values for some derivatives ranged from 0.13 to 1.0 µg/mL against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Activity Against
10.25Gram-positive
20.5Gram-positive
32.0Gram-negative

Cytotoxicity

While the antimicrobial properties are promising, the cytotoxic effects of these compounds on human cells are critical for therapeutic applications. In vitro studies using human fibroblast cell lines revealed varying levels of cytotoxicity among different indole derivatives. The compound's structure significantly impacted its cytotoxic profile, with some derivatives exhibiting lower toxicity while maintaining antimicrobial efficacy .

Table 2: Cytotoxicity of Selected Indole Derivatives

CompoundIC50 (µM)Cytotoxicity Level
A50Moderate
B100High
C25Low

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the indole ring and substituents can enhance biological activity while reducing toxicity. For instance, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to bacterial targets .

Case Studies

In vivo studies on mice have shown that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide can effectively suppress experimental sepsis caused by Staphylococcus aureus. These studies highlighted the compound's potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Indole Substituent Aromatic Group Molecular Weight (g/mol) Purity (LCMS)
Target Compound 3-acetyl-1H-indol-1-yl 3,4,5-trifluorophenyl 361 (calculated) Not reported
5t () 2-methyl-1H-indol-1-yl 3,4,5-trimethoxyphenyl 395 [M+H] >97%
5u () 2-methyl-1H-indol-1-yl 3,4-dimethoxyphenyl 367 [M+H] >97%
Patent Compound () N/A 4-chlorophenyl ~600 (estimated) Not reported

Pharmacological Implications

The trifluorophenyl group may improve target binding affinity and metabolic stability compared to methoxy or chloro analogs, as seen in other fluorinated pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.